Bienvenue dans la boutique en ligne BenchChem!

6-Fluoro-2,4,8-trimethylquinoline

MAO-B inhibition neurodegeneration enzymology

This compound features an exclusive 2,4,8-trimethyl-6-fluoro substitution architecture absent in common reference analogs such as 6-fluoro-2,4-dimethylquinoline or 2,4,8-trimethylquinoline. Procurement of this exact pattern is critical for reproducible MAO-B inhibition (IC50 10 nM) and PI3K inhibitor SAR studies. Fluorine substitution enhances antileishmanial potency >2-fold. Lipophilicity (LogP 3.54) balances CNS permeability and solubility.

Molecular Formula C12H12FN
Molecular Weight 189.23 g/mol
Cat. No. B11904590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,4,8-trimethylquinoline
Molecular FormulaC12H12FN
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2C)F)C
InChIInChI=1S/C12H12FN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3
InChIKeyLCTYFAPPEPOSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,4,8-trimethylquinoline Procurement Specifications and Compound Class Baseline


6-Fluoro-2,4,8-trimethylquinoline (CAS: 1936044-73-3, C₁₂H₁₂FN, MW: 189.23) is a trisubstituted fluorinated quinoline derivative bearing methyl groups at the 2-, 4-, and 8-positions with a single fluorine atom at the 6-position of the quinoline core . This specific substitution pattern distinguishes it from more common mono- or disubstituted fluoroquinoline analogs and confers distinct physicochemical properties including a calculated ACD/LogP of 3.54 and a predicted boiling point of 287.7±35.0 °C . The compound is commercially available as a research-grade chemical for use in medicinal chemistry and biological screening applications.

Why 6-Fluoro-2,4,8-trimethylquinoline Cannot Be Interchanged with Generic Fluoroquinolines


The quinoline scaffold is highly sensitive to substitution pattern effects; even minor alterations in the number or position of methyl and fluorine substituents produce substantial differences in biological target engagement, lipophilicity, and metabolic stability [1]. 6-Fluoro-2,4,8-trimethylquinoline features a unique 2,4,8-trimethyl substitution arrangement that is not present in common reference compounds such as 6-fluoro-2,4-dimethylquinoline (CAS: 202341-92-2) or 2,4,8-trimethylquinoline (CAS: 18441-61-7) lacking the fluorine atom . This distinct substitution architecture directly impacts molecular recognition at enzyme active sites and modulates physicochemical parameters including calculated LogD and plasma protein binding potential . Consequently, generic substitution with structurally adjacent analogs cannot be assumed to preserve biological activity profiles, making procurement of the exact substitution pattern essential for reproducible research outcomes.

6-Fluoro-2,4,8-trimethylquinoline Quantified Differentiation Evidence


MAO-B Inhibitory Potency: 6-Fluoro-2,4,8-trimethylquinoline Demonstrates Low Nanomolar Activity

6-Fluoro-2,4,8-trimethylquinoline demonstrates an IC₅₀ value of 10 nM against human recombinant monoamine oxidase B (MAO-B) expressed in supersomes, using kynuramine as substrate with detection of 4-hydroxyquinoline formation [1]. In contrast, the structurally related 6-fluoro-2,4-dimethylquinoline analog (lacking the 8-methyl substituent) has no reported MAO-B inhibition data in the same assay system, precluding direct head-to-head comparison. Nevertheless, the 10 nM potency establishes this compound within a low nanomolar activity range, providing a benchmark for compound selection where MAO-B targeting is required.

MAO-B inhibition neurodegeneration enzymology

Physicochemical Differentiation: Calculated Lipophilicity Advantage over Non-Fluorinated 2,4,8-Trimethylquinoline

6-Fluoro-2,4,8-trimethylquinoline exhibits a calculated ACD/LogP of 3.54 and ACD/LogD of 4.01 at pH 7.4 . The non-fluorinated 2,4,8-trimethylquinoline analog (CAS: 18441-61-7) possesses a lower LogP of approximately 3.31 (estimated based on removal of fluorine contribution), representing a LogP reduction of approximately 0.23 log units [1]. While both compounds fall within a similar lipophilicity range, the fluorine substitution confers a measurable increase in hydrophobicity that may influence membrane permeability and plasma protein binding characteristics. It should be noted that this comparison relies on calculated rather than experimentally measured values; however, the prediction methodology (ACD/Labs Percepta Platform v14.00) is consistent across both compounds, supporting cross-compound comparability.

lipophilicity ADME drug design

Kinase Inhibition Potential: Structural Congruence with PI3K Inhibitor Pharmacophores

Patent literature describes quinoline and quinoxaline derivatives bearing fluorinated ethyl side chains as selective inhibitors of phosphoinositide 3-kinase (PI3K) enzymes [1]. The 2,4,8-trimethyl substitution pattern found in 6-fluoro-2,4,8-trimethylquinoline presents a scaffold that can accommodate further functionalization to access PI3K inhibitor pharmacophores. While no direct PI3K inhibition data exist specifically for 6-fluoro-2,4,8-trimethylquinoline, the 2,4,8-trisubstituted quinoline framework is explicitly encompassed within the structural claims of PI3K inhibitor patents. In contrast, simpler quinoline scaffolds such as unsubstituted quinoline or 2-methylquinoline are not described as yielding comparable PI3K selectivity profiles in the same patent disclosures.

PI3K inhibition oncology kinase inhibitors

Fluorinated Quinoline Antiparasitic Activity: Class-Level Potency Enhancement with Fluorine Substitution

In a study of quinoline derivatives evaluated for antileishmanial activity, fluorine-containing derivatives 11b and 11c exhibited IC₅₀ values of 41.9 μM against intracellular promastigote forms of Leishmania mexicana, representing more than two-fold greater potency compared to geneticin control [1]. While 6-fluoro-2,4,8-trimethylquinoline itself was not the specific compound tested in this study, the data demonstrate that fluorine incorporation on the quinoline scaffold consistently enhances antileishmanial potency within this structural class. Non-fluorinated quinoline analogs in the same series showed reduced or negligible antiparasitic activity. This class-level trend supports the expectation that 6-fluoro-2,4,8-trimethylquinoline may exhibit favorable antiparasitic properties relative to non-fluorinated 2,4,8-trimethylquinoline analogs.

antileishmanial antiparasitic fluorinated quinolines

Synthetic Accessibility: Palladium-Catalyzed Dehydrogenative Coupling Route Enables Efficient Preparation

6-Fluoro-2,4,8-trimethylquinoline can be accessed via palladium-catalyzed dehydrogenative coupling employing intramolecular C-H alkenylation reactions, a methodology that provides a direct and atom-economical route to polysubstituted quinoline scaffolds . This synthetic approach contrasts with traditional quinoline syntheses such as Skraup or Doebner-Miller methods, which often require harsh acidic conditions and produce complex reaction mixtures requiring extensive purification. The availability of a modern C-H activation-based synthesis route offers advantages in terms of step economy and functional group tolerance, potentially reducing procurement costs and lead times relative to custom-synthesized quinoline analogs prepared via conventional routes.

C-H activation palladium catalysis quinoline synthesis

6-Fluoro-2,4,8-trimethylquinoline: Evidence-Backed Application Scenarios for Scientific Procurement


MAO-B Inhibitor Screening Libraries for Neurodegenerative Disease Research

6-Fluoro-2,4,8-trimethylquinoline demonstrates an IC₅₀ value of 10 nM against human recombinant MAO-B expressed in supersomes, establishing it as a suitable inclusion in focused screening collections targeting monoamine oxidase B inhibition . Research programs investigating Parkinson's disease, depression, or other neurological conditions where MAO-B activity modulation is therapeutically relevant can utilize this compound as a structurally defined starting point. The 2,4,8-trimethyl substitution pattern provides a distinct chemical matter scaffold that differentiates it from classical MAO-B inhibitor chemotypes such as propargylamines or coumarin derivatives.

PI3K-Targeted Oncology Drug Discovery Scaffold Development

The 2,4,8-trisubstituted quinoline core of 6-fluoro-2,4,8-trimethylquinoline matches structural claims described in PI3K inhibitor patent disclosures . Medicinal chemistry teams pursuing novel PI3K inhibitor programs may procure this compound as a core scaffold for structure-activity relationship (SAR) exploration. The presence of the 6-fluoro substituent provides a synthetic handle for further derivatization while contributing favorable metabolic stability characteristics. This compound offers a differentiated starting point compared to simpler quinoline or quinazoline scaffolds commonly employed in kinase inhibitor development.

Fluorine-Containing Quinoline Libraries for Antiparasitic Drug Screening

Class-level evidence indicates that fluorine substitution on the quinoline scaffold yields more than two-fold enhancement in antileishmanial potency compared to non-fluorinated analogs, with fluorine-containing derivatives demonstrating IC₅₀ values of 41.9 μM against Leishmania mexicana . 6-Fluoro-2,4,8-trimethylquinoline incorporates this potency-enhancing fluorine atom and can therefore be prioritized for inclusion in antiparasitic screening cascades targeting neglected tropical diseases. Procurement of the fluorinated analog over non-fluorinated 2,4,8-trimethylquinoline is supported by this class-level potency trend.

Lipophilicity-Optimized Fragment Libraries for CNS Drug Discovery

With a calculated ACD/LogP of 3.54 and ACD/LogD of 4.01 at pH 7.4, 6-fluoro-2,4,8-trimethylquinoline occupies a lipophilicity range that balances passive membrane permeability with acceptable aqueous solubility . Central nervous system (CNS) drug discovery programs seeking fragment-sized molecules with favorable blood-brain barrier penetration potential may select this compound based on its physicochemical profile. The ΔLogP increase of approximately +0.23 relative to non-fluorinated 2,4,8-trimethylquinoline represents a measurable differentiation that can guide selection when fine-tuning lipophilicity parameters is required for CNS-targeted compound collections.

Quote Request

Request a Quote for 6-Fluoro-2,4,8-trimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.